2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 120450-05-7
VCID: VC21083403
InChI: InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CNC(=C2C#N)N
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile

CAS No.: 120450-05-7

Cat. No.: VC21083403

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile - 120450-05-7

Specification

CAS No. 120450-05-7
Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
IUPAC Name 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile
Standard InChI InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3
Standard InChI Key HWOHHBHQMXCJJK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CNC(=C2C#N)N
Canonical SMILES CC1=CC=C(C=C1)C2=CNC(=C2C#N)N

Introduction

Chemical Identification and Structure

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile (CAS No. 120450-05-7) is a pyrrole derivative featuring a p-tolyl group at the 4-position, an amino group at the 2-position, and a carbonitrile group at the 3-position of the pyrrole ring. This heterocyclic compound has a molecular formula of C12H11N3 and a molecular weight of 197.24 g/mol . The IUPAC name for this compound is 2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile, highlighting its structural components: a pyrrole ring with three functional groups and a p-methylphenyl substituent .

The structure of this compound is characterized by a five-membered pyrrole ring containing nitrogen, with specific substitutions that give it unique chemical properties. The presence of the amino group, carbonitrile group, and p-tolyl substituent creates a complex electronic environment that influences both its reactivity and potential applications in various chemical and biological contexts.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is essential for its handling, storage, and application in research and industry. The table below summarizes the key physical and chemical properties of this compound:

PropertyValueSource
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Density1.2±0.1 g/cm³
Boiling Point488.8±45.0 °C at 760 mmHg
Flash Point249.4±28.7 °C
Melting Point>177°C (decomposition)
AppearanceLight Grey Solid
SolubilitySlightly soluble in acetonitrile and methanol
Recommended Storage-20°C

The compound's high boiling and flash points indicate its thermal stability, while its limited solubility in common organic solvents suggests the need for specific solvent systems when used in reactions or formulations . The decomposition behavior observed above 177°C is an important consideration for processes involving elevated temperatures .

Synthetic Methods and Routes

Classical Synthesis Approach

The primary synthetic route to obtain 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile involves the reaction of malononitrile with 2-(2-oxo-2-p-tolylethyl)isoindoline-1,3-dione in a mixture of methanol, sodium hydroxide, and water. This synthesis is typically conducted at room temperature for several hours, resulting in the precipitation of the desired product .

A detailed stepwise procedure for this synthesis is as follows:

  • Prepare a solution of malononitrile (1.23 g, 18.6 mmol) in a mixture of methanol (22.5 ml), 48% w/v aqueous sodium hydroxide (3.5 ml), and water (7.5 ml) .

  • Add 2-(2-oxo-2-p-tolylethyl)isoindoline-1,3-dione (4 g, 14.3 mmol) to this solution .

  • Stir the reaction mixture at room temperature for approximately 3 hours, during which the product precipitates from the solution .

  • Collect the precipitate by filtration and wash it with water .

  • For any remaining product in the filtrate, add additional water to precipitate more of the compound .

  • Combine all precipitated material and dry under vacuum overnight .

This procedure typically yields 2.3 g (82% yield) of 2-amino-4-p-tolyl-1H-pyrrole-3-carbonitrile , making it an efficient method for producing this compound at laboratory scale.

Alternative Synthetic Approaches

Applications in Chemical Research

Role as a Synthetic Intermediate

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds and aromatic chemicals. Its unique structure, featuring multiple reactive sites, makes it a valuable building block for creating complex molecules with potential biological activities .

Development of Kinase Inhibitors

One of the most significant applications of this compound is as an intermediate in the preparation of azaheteroarylacrylamide derivatives, which are used as kinase inhibitors . Kinase inhibitors play crucial roles in treating various diseases, particularly cancer, by interfering with specific cell signaling pathways responsible for uncontrolled cell proliferation and survival .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing more complex heterocyclic systems such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, which have demonstrated significant biological activities . These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their structural similarity to naturally occurring bioactive compounds and their potential therapeutic applications .

Related Compounds and Structure-Activity Relationships

Several related compounds provide valuable insights into the structure-activity relationships of 2-amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile and its derivatives:

Pyrrole Derivatives with Modified Substituents

2-Amino-4-methyl-1H-pyrrole-3-carbonitrile (C6H7N3, molecular weight 121.14 g/mol) is a simpler analog lacking the p-tolyl group at position 4, which allows for comparison of the effects of aromatic versus alkyl substitution at this position .

2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile (C11H9N3, molecular weight 183.21 g/mol) contains an unsubstituted phenyl group instead of a p-tolyl group, providing insights into the impact of the methyl substitution on the aromatic ring .

Positional Isomers

5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile (CAS No. 59661-30-2) represents a positional isomer where the amino group is at position 5 and the p-tolyl group is attached to the nitrogen of the pyrrole ring. This structural variation significantly alters the electronic properties and potentially the biological activities of the compound.

Disubstituted Derivatives

1H-Pyrrole-3-carbonitrile, 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)- (C18H14ClN3, molecular weight 307.8 g/mol) features both a p-tolyl group at position 1 and a p-chlorophenyl group at position 4, creating a more complex substitution pattern that may enhance certain biological activities .

Synthesis of Complex Heterocycles from 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile

The compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems with potential pharmacological applications. One significant example is the synthesis of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives .

Synthesis of Pyrrolo[2,3-b]pyridines

The synthesis of pyrrolo[2,3-b]pyridines involves a cyclo-condensation reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (a structural analog of our compound of interest) and active methylene compounds in acetic acid with catalytic hydrochloric acid . The reaction typically proceeds as follows:

  • The amino group of the pyrrole attacks the electrophilic carbonyl carbon of the active methylene compound.

  • Subsequent cyclization with the cyano group leads to the formation of the pyridine ring fused to the pyrrole structure.

  • This process results in various substituted 1H-pyrrolo[2,3-b]pyridines depending on the active methylene compound used .

Synthesis of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines can be synthesized by the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with urea or thiourea . These compounds have gained significant attention due to their structural similarity to purines and pyrimidines, which are essential components of DNA and RNA, and their diverse biological activities .

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